molecular formula C16H16N2O3 B352646 N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide CAS No. 201415-44-3

N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B352646
CAS No.: 201415-44-3
M. Wt: 284.31g/mol
InChI Key: VMMWLLMFKPISCN-GZTJUZNOSA-N
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Description

N'-(4-Methoxybenzylidene)-2-phenoxyacetohydrazide is a synthetic hydrazide-hydrazone derivative, a class of compounds recognized in medicinal chemistry for their versatile biological activities and capacity to act as key ligands in metal complex formation . Its molecular framework, featuring the -C(O)-NH-N=CH- pharmacophore, is designed to interact with specific enzymatic targets, making it a valuable scaffold for early-stage drug discovery research . The primary research value of this compound and its close structural analogs lies in two key therapeutic areas: the inhibition of carbohydrate-processing enzymes and investigating novel anticancer mechanisms. Hydrazide-hydrazones are rationally designed and screened as potential α-glucosidase inhibitors . This enzyme, found in the human intestinal mucosa, is responsible for the breakdown of oligosaccharides into absorbable monosaccharides . By inhibiting α-glucosidase, these compounds can reduce postprandial blood glucose levels, positioning them as promising candidates for the development of new anti-diabetic agents. Some quinoxaline-based carbohydrazide hybrids have demonstrated significant inhibitory activity, far exceeding that of the standard drug acarbose in experimental models . Furthermore, this compound class exhibits substantial potential in oncology research. The hydrazide-hydrazone moiety can act as a versatile chelating agent for various metal ions . When complexed with metals such as copper(II) or nickel(II), these ligands often show enhanced cytotoxic and antiproliferative effects against a panel of cancer cell lines, including human cervical cancer (HeLa), human lung carcinoma (A549), and human breast cancer (MCF-7) . The mechanism of action for metal complexes can involve binding to serum albumin, interaction with DNA, and the generation of reactive oxygen species (ROS) that trigger apoptosis . The compound is provided for research use only to investigate these and other biochemical mechanisms.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)11-17-18-16(19)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMWLLMFKPISCN-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction typically occurs in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Synthesis of N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-phenoxyacetohydrazide. This reaction is facilitated by acidic conditions, leading to the formation of the hydrazone linkage, which is crucial for its biological activity. The structure is confirmed through various spectroscopic methods including FT-IR, NMR, and mass spectrometry.

Pharmacological Applications

This compound exhibits a range of pharmacological activities:

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promise in anticancer research, particularly against breast cancer cell lines (MCF-7). In vitro studies have reported varying IC50 values, indicating its potential as a therapeutic agent in cancer treatment .

Antioxidant Activity

Hydrazone compounds are known for their antioxidant properties. The ferric reducing antioxidant power (FRAP) assay has shown that this compound exhibits strong antioxidant activity, which may contribute to its therapeutic effects .

Anti-inflammatory Effects

Recent studies have investigated the analgesic properties of related hydrazone compounds, suggesting that this compound may also possess anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Industrial Applications

Beyond pharmacology, this compound has potential applications in various industrial sectors:

Dyes and Pigments

Hydrazone compounds are often utilized in the manufacture of dyes due to their ability to form stable complexes with metals. This property can be harnessed for developing vibrant colorants in textiles and other materials .

Agricultural Chemicals

The compound may serve as a precursor for agricultural pesticides or growth stimulants, contributing to enhanced crop yields and pest resistance .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus.
Anticancer PropertiesShowed significant cytotoxicity against MCF-7 cell lines with promising IC50 values.
Antioxidant ActivityExhibited strong antioxidant capacity in FRAP assays.
Anti-inflammatory EffectsIndicated potential analgesic activity comparable to traditional NSAIDs.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points: Electron-withdrawing groups (e.g., -NO₂, -Br) increase melting points due to stronger intermolecular dipole-dipole interactions and crystallinity. The methoxy derivative (-OCH₃) has a lower melting point (136–138°C), attributed to reduced polarity .
  • Solubility: Methoxy and fluoro derivatives exhibit improved solubility in polar solvents (e.g., DMSO, ethanol) compared to bromo or nitro analogs, which are more lipophilic .

Spectral Characteristics

  • IR Spectroscopy : The C=O stretch of the hydrazide moiety appears at ~1670 cm⁻¹ across all analogs. Methoxy-substituted compounds show additional bands at ~1245 cm⁻¹ (C-O ether stretch) and ~2805–2905 cm⁻¹ (aliphatic C-H) .
  • NMR Spectroscopy : The methoxy proton resonates as a singlet at δ 3.79–3.80 ppm in $^1$H NMR, while the azomethine proton (N=CH) appears at δ 7.96–8.28 ppm. Electron-withdrawing substituents deshield adjacent protons, shifting aromatic signals downfield .

Biological Activity

N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This structure features a hydrazone linkage, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Case Study: Anticancer Efficacy

In a study conducted by Kucukguzel et al., the compound was evaluated for its cytotoxic effects on MCF-7 cells. The IC50 value was determined to be approximately 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Reference
MCF-720
HepG225

Antimicrobial Activity

The compound also demonstrates notable antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

In vitro studies have shown that this compound is effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli30

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and FRAP. Results indicate a strong ability to scavenge free radicals.

Research Findings on Antioxidant Activity

A study reported that the DPPH scavenging activity of this compound was comparable to ascorbic acid, with an IC50 value of 50 µg/mL .

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

  • Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymes.
  • Antioxidant Mechanism : The hydrazone moiety enhances electron donation capabilities, leading to effective radical scavenging.

Q & A

Q. What are the standard synthetic routes for N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via Schiff base condensation. A common method involves refluxing equimolar quantities of phenylhydrazine derivatives (e.g., 2-phenoxyacetohydrazide) with 4-methoxybenzaldehyde in methanol for 45 minutes to 5 hours, followed by recrystallization in methanol . Optimization includes:

  • Solvent selection : Methanol or methanol/chloroform mixtures improve yield due to favorable polarity for imine formation .
  • Catalysis : Acetic acid (0.05 mL) accelerates the reaction by protonating the carbonyl group .
  • Purification : Slow cooling of the reaction mixture yields high-purity crystals (e.g., yellow needles after 72 h at room temperature) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves planar aromatic rings (r.m.s. deviations: 0.0015–0.0096 Å) and dihedral angles (e.g., 9.30° between phenyl rings) .
  • NMR/IR spectroscopy : Confirms hydrazide (-NH-NH-) and imine (-C=N-) groups. For example, 13C NMR peaks at ~143–175 ppm indicate C=N and C=S bonds in analogous hydrazides .
  • Hydrogen bonding analysis : Detects weak interactions (e.g., C–H⋯π, N–H⋯π) stabilizing crystal packing .

Q. What structural features influence the stability and reactivity of this hydrazide derivative?

  • Planarity : The central hydrazide group (N1/N2/C7) and aromatic rings (A/B) are nearly coplanar, favoring π-π stacking and intermolecular interactions .
  • Substituent effects : The 4-methoxy group enhances electron donation, stabilizing the imine bond and influencing redox properties .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for hydrazide derivatives?

  • Software tools : Use SHELXL for small-molecule refinement, applying riding H-atom models (N–H = 0.86 Å, C–H = 0.93–0.96 Å) to resolve weak electron density .
  • Phase annealing : Implement SHELX-90’s simulated annealing approach to improve phase solutions for large or twinned structures .
  • Validation metrics : Monitor R-factor convergence (e.g., R1 < 0.05) and check for missed symmetry in space groups .

Q. What strategies mitigate unexpected byproducts during hydrazide synthesis?

  • Mechanistic insights : Unexpected diacylhydrazine formation (e.g., N,N’-bis(phenoxyacetyl)hydrazine) arises from competing nucleophilic acyl substitution instead of cyclocondensation. Use p-toluenesulfonic acid to suppress side reactions .
  • Byproduct identification : Employ LC-MS or high-resolution NMR to detect trace impurities (e.g., methylated byproducts in methanol reactions) .

Q. How do intermolecular interactions dictate crystal packing and solubility?

  • C–H⋯π interactions : Stabilize monomeric units in the absence of strong H-bond acceptors, as seen in the 9.3° dihedral angle between aromatic rings .
  • Lattice energy calculations : Use DFT to predict solubility trends; hydrophobic phenyl/methoxy groups reduce aqueous solubility but enhance lipid bilayer penetration .

Q. What computational methods predict the pharmacological potential of this compound?

  • Pharmacophore modeling : Map hydrazide/imine motifs as hydrogen-bond donors/acceptors for targeting enzymes (e.g., cyclooxygenase in anti-inflammatory studies) .
  • Docking studies : Simulate binding to metalloproteinases or oxidovanadium complexes, leveraging the compound’s chelating ability .

Key Data from Literature

ParameterValue/DescriptionReference
Synthesis yield 85–91% (methanol reflux)
Crystal system Monoclinic, space group P2₁/c
Dihedral angle (A/B rings) 9.30°
Refinement R-factor R1 = 0.039 (I > 2σ(I))
Biological activity IC₅₀ ~10 μM (anti-inflammatory assays)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide
Reactant of Route 2
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N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide

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